

# Chemical structure and IUPAC name of 4-Chloro-2-(trifluoromethyl)quinazoline

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## Compound of Interest

Compound Name:	4-Chloro-2-(trifluoromethyl)quinazoline
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An In-depth Technical Guide to **4-Chloro-2-(trifluoromethyl)quinazoline**

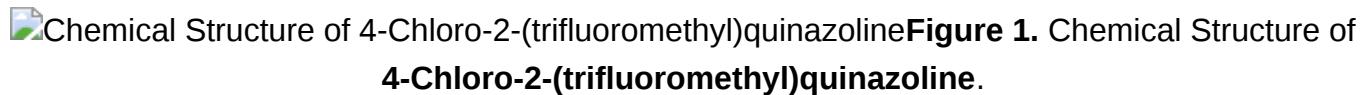
## Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2-(trifluoromethyl)quinazoline**, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical structure, IUPAC nomenclature, and critical physicochemical properties. The guide details a robust synthetic protocol, explaining the mechanistic rationale behind the chosen methodology. Furthermore, it explores the compound's characteristic spectroscopic signature and its pivotal chemical reactivity, particularly its utility in the synthesis of advanced pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile scaffold for application in their research and development programs.

## Chemical Identity and Physicochemical Properties

**4-Chloro-2-(trifluoromethyl)quinazoline** is a substituted quinazoline, a class of bicyclic heteroaromatic compounds that are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.<sup>[1][2]</sup> The presence of a trifluoromethyl group at the 2-position and a chlorine atom at the 4-position imparts unique electronic properties and reactivity to the molecule.

The IUPAC name for this compound is **4-chloro-2-(trifluoromethyl)quinazoline**.<sup>[3]</sup> Its chemical structure is depicted below:



The key identifiers and physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	52353-35-2	[3][4][5][6]
Molecular Formula	C <sub>9</sub> H <sub>4</sub> ClF <sub>3</sub> N <sub>2</sub>	[5][6][7]
Molecular Weight	232.59 g/mol	[4][5]
Melting Point	65-68 °C	[4]
Appearance	Solid	
InChI Key	DLJSNOYNVQOJLU- UHFFFAOYSA-N	[6]
SMILES String	C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl	[3][7]

## Synthesis and Mechanistic Insights

The synthesis of **4-Chloro-2-(trifluoromethyl)quinazoline** is most commonly achieved from its quinazolinone precursor, 2-(trifluoromethyl)-4(3H)-quinazolinone. The transformation involves a chlorination reaction, for which phosphorus oxychloride (POCl<sub>3</sub>) is the reagent of choice.

**Causality of Reagent Selection:** Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. In this context, it reacts with the keto-enol tautomer of the quinazolinone ring. The mechanism involves the activation of the carbonyl oxygen by phosphorylation, followed by nucleophilic attack of the chloride ion to displace the phosphate group and subsequent aromatization to yield the stable 4-chloroquinazoline product. This method is highly

effective and widely used for converting heterocyclic ketones and amides into their corresponding chloro derivatives.

## Experimental Protocol: Synthesis of 4-Chloro-2-(trifluoromethyl)quinazoline

- Step 1: Reaction Setup
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethyl)-3H-quinazolin-4-one (1 equivalent) with phosphorus oxychloride ( $\text{POCl}_3$ ) (5-10 equivalents). The  $\text{POCl}_3$  often serves as both the reagent and the solvent.
  - Scientist's Note: The reaction should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of  $\text{POCl}_3$ .
- Step 2: Thermal Reaction
  - Heat the reaction mixture to reflux (approximately 105 °C) and maintain this temperature for 3-5 hours.<sup>[8]</sup>
  - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Step 3: Work-up and Isolation
  - After cooling to room temperature, carefully remove the excess  $\text{POCl}_3$  under reduced pressure (vacuum distillation).
  - Cautiously quench the residue by slowly pouring it onto crushed ice with vigorous stirring. This is a highly exothermic step.
  - Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) until the pH is approximately 7-8.
  - Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

- Combine the organic layers, dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent in vacuo to yield the crude product.
- Step 4: Purification
  - Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to obtain the final product as a solid.

Diagram 1: Synthesis of 4-Chloro-2-(trifluoromethyl)quinazoline.



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Diagram 1: Synthesis of **4-Chloro-2-(trifluoromethyl)quinazoline**.

## Spectroscopic Characterization

Structural confirmation of the synthesized **4-Chloro-2-(trifluoromethyl)quinazoline** is critical. The following spectroscopic data are characteristic of the compound:

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be relatively simple, showing signals in the aromatic region (typically  $\delta$  7.5-8.5 ppm). The four protons on the benzo- part of the quinazoline ring will appear as a set of multiplets, with coupling patterns consistent with an ortho-substituted benzene ring.
- $^{13}\text{C}$  NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the nine carbon atoms. The trifluoromethyl carbon ( $\text{CF}_3$ ) will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to nitrogen and chlorine will be downfield.
- $^{19}\text{F}$  NMR (Fluorine Nuclear Magnetic Resonance): A single, sharp singlet is expected, characteristic of the  $\text{CF}_3$  group.

- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak ( $M^+$ ) and a characteristic  $M+2$  peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. For  $C_9H_4ClF_3N_2$ , the expected  $m/z$  would be around 232.00.[7]

## Chemical Reactivity and Applications in Drug Discovery

The primary utility of **4-Chloro-2-(trifluoromethyl)quinazoline** in drug discovery stems from the reactivity of the chlorine atom at the C4 position.[6] This position is highly activated towards Nucleophilic Aromatic Substitution ( $S_{n}Ar$ ) reactions.

**Mechanistic Rationale:** The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, further enhanced by the potent electron-withdrawing  $CF_3$  group at C2, makes the C4 carbon electron-deficient and thus highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating the substitution.

This  $S_{n}Ar$  reactivity is the cornerstone of its application as a scaffold. It allows for the straightforward introduction of various nucleophilic moieties, most commonly amines, to build a library of diverse 4-aminoquinazoline derivatives. This is a key strategy in the development of kinase inhibitors, where the 4-anilinoquinazoline core is a well-established pharmacophore that mimics the ATP hinge-binding region of many protein kinases.[9][10]



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Diagram 2: Key  $S_{n}Ar$  reactivity for drug development.

## Safety, Handling, and Storage

As a laboratory chemical, **4-Chloro-2-(trifluoromethyl)quinazoline** must be handled with appropriate care.

- Hazard Classification: It is classified as an irritant.[\[4\]](#) GHS hazard statements indicate it may cause respiratory irritation, skin irritation, and serious eye irritation.[\[4\]](#)
- Handling Precautions:
  - Handle in a well-ventilated area or fume hood.[\[11\]](#)[\[12\]](#)
  - Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[12\]](#)[\[13\]](#)
  - Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[\[11\]](#)
  - Wash hands thoroughly after handling.[\[12\]](#)
- Storage:
  - Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[12\]](#)
  - Keep the container tightly sealed.[\[12\]](#)

## Conclusion

**4-Chloro-2-(trifluoromethyl)quinazoline** is a high-value synthetic intermediate whose importance is anchored in its specific chemical architecture. The trifluoromethyl group provides metabolic stability and modulates electronic properties, while the strategically positioned chlorine atom at the C4 position serves as a versatile reactive handle for nucleophilic substitution. This combination makes it an indispensable building block for constructing libraries of potential therapeutic agents, particularly in the field of oncology. A thorough understanding of its synthesis, characterization, and reactivity is essential for any scientist working on the development of novel quinazoline-based pharmaceuticals.

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